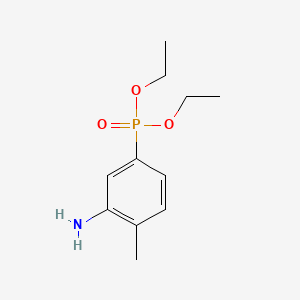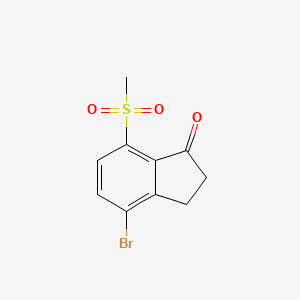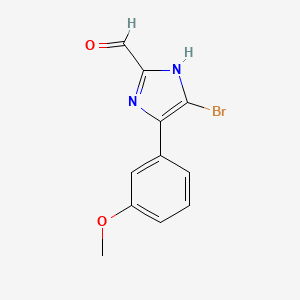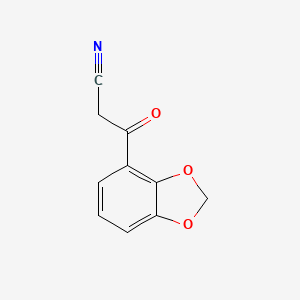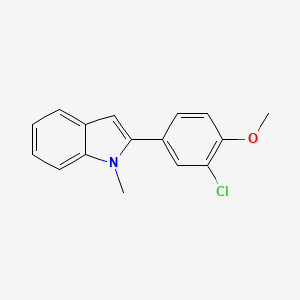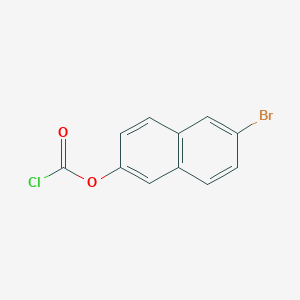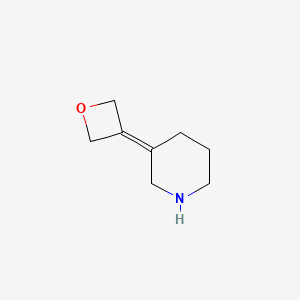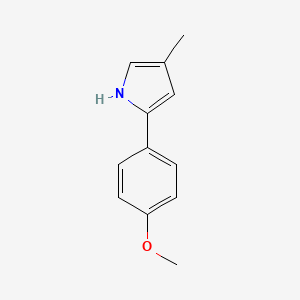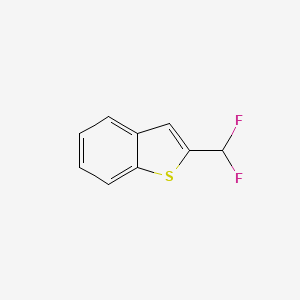
2-(Difluoromethyl)benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzothiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a difluoromethyl group attached to the second carbon of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of benzothiophene derivatives using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts or radical initiators to facilitate the formation of the C–CF2H bond.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzothiophene may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)benzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Medicine: Research has shown its potential in the design of novel drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzothiophene in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzothiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
Thiophene: A simpler structure without the fused benzene ring, leading to distinct chemical behavior.
Uniqueness: 2-(Difluoromethyl)benzothiophene is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H6F2S |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |
InChI-Schlüssel |
RQNWNGSQEYFHEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


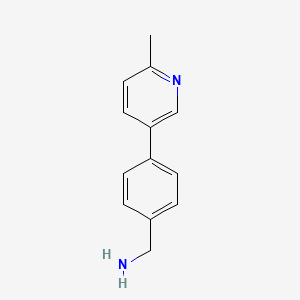
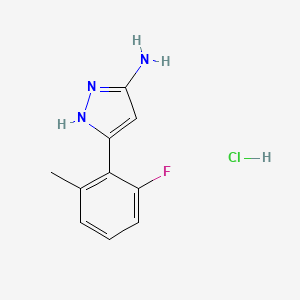
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
